1-benzyl-N-[2-(methylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-benzyl-N-[2-(methylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide is an intricate organic compound featuring a quinazolinone core structure, which is often utilized in medicinal chemistry for its diverse biological activities. This compound combines different functional groups like benzyl, pyrrolidine, and quinazolinone, making it a molecule of significant interest in various fields, including pharmaceuticals and synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-[2-(methylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide can be achieved through multi-step organic synthesis.
Starting Materials:
Reaction Conditions: : Typical conditions could include the use of anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF), controlled temperatures, and specific catalysts or reagents like triethylamine (TEA) or thionyl chloride (SOCl₂).
Industrial Production Methods
In an industrial setting, the production might involve:
High-Throughput Screening: : Utilizing automated systems to optimize reaction conditions.
Scalable Reactions: : Employing large-scale reactors with temperature and pressure control to ensure high yield and purity.
Purification: : Utilizing techniques like recrystallization, column chromatography, or HPLC (High-Performance Liquid Chromatography) for purification.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-[2-(methylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions:
Oxidation: : Potentially forms sulfoxides or sulfones when oxidized.
Reduction: : Could reduce ketone to alcohol under appropriate conditions.
Substitution: : Benzyl and methylsulfanyl groups can be substituted with other nucleophiles or electrophiles.
Hydrolysis: : The amide bond could be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (mCPBA).
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: : Sodium hydride (NaH), alkyl halides.
Hydrolysis: : Hydrochloric acid (HCl), sodium hydroxide (NaOH).
Major Products
Sulfoxides and Sulfones: : From oxidation.
Alcohols: : From reduction.
Substituted Quinazolinones: : From nucleophilic or electrophilic substitution.
Carboxylic Acids and Amines: : From hydrolysis.
Scientific Research Applications
Chemistry
Synthetic Intermediates: : Used in the synthesis of complex organic molecules.
Catalysts: : Potential use in catalysis for organic transformations.
Biology
Enzyme Inhibition Studies: : Investigating interactions with enzymes and potential inhibition mechanisms.
Biomolecular Interactions: : Studying how this compound interacts with biological macromolecules like proteins and DNA.
Medicine
Drug Development: : Potential lead compound for developing novel therapeutics targeting specific pathways.
Pharmacokinetics: : Studying the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound.
Industry
Material Science: : Potential use in developing new materials with unique properties.
Agriculture: : Could be explored as a precursor for agrochemicals.
Mechanism of Action
Molecular Targets and Pathways
1-benzyl-N-[2-(methylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide might exert its effects through:
Enzyme Inhibition: : Binding to active sites of enzymes, inhibiting their function.
Receptor Interaction: : Modulating receptor activities, possibly acting as an agonist or antagonist.
Signal Transduction Pathways: : Influencing various cellular pathways, affecting gene expression, and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-N-(2-hydroxy-4-oxo-3,4-dihydroquinazolin-3-yl)-5-oxopyrrolidine-3-carboxamide: : Similar core structure but with a hydroxy group instead of a methylsulfanyl.
N-(4-oxo-3,4-dihydroquinazolin-2-yl)-5-oxo-3-pyrrolidinecarboxamide: : Lacks the benzyl group, showing different biological activity profiles.
Uniqueness
Functional Groups: : The presence of both benzyl and methylsulfanyl groups offers unique chemical and biological properties.
Synthetic Flexibility: : Allows for modifications at multiple positions, providing a versatile scaffold for drug development and research applications.
That’s a mouthful of a compound! Why the interest?
Properties
IUPAC Name |
1-benzyl-N-(2-methylsulfanyl-4-oxoquinazolin-3-yl)-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-29-21-22-17-10-6-5-9-16(17)20(28)25(21)23-19(27)15-11-18(26)24(13-15)12-14-7-3-2-4-8-14/h2-10,15H,11-13H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIZTTKMXQNHON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C(=O)N1NC(=O)C3CC(=O)N(C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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